2,5-Dichloro-8-methylquinazolin-4-ol
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Overview
Description
2,5-Dichloro-8-methylquinazolin-4-ol is a chemical compound with the molecular formula C9H6Cl2N2O. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-8-methylquinazolin-4-ol typically involves the reaction of 2-amino-5-chlorobenzonitrile with chloroacetyl chloride under anhydrous conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinazoline ring .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-8-methylquinazolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinazolines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
2,5-Dichloro-8-methylquinazolin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-8-methylquinazolin-4-ol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The compound can bind to DNA and proteins, interfering with their normal functions .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinazolin-4-ol: A similar compound with a methyl group instead of chlorine atoms.
2,5-Dichloroquinazoline: Lacks the hydroxyl group present in 2,5-Dichloro-8-methylquinazolin-4-ol.
8-Methylquinazolin-4-ol: Similar structure but without chlorine atoms.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and a hydroxyl group enhances its reactivity and potential as a pharmacophore .
Properties
Molecular Formula |
C9H6Cl2N2O |
---|---|
Molecular Weight |
229.06 g/mol |
IUPAC Name |
2,5-dichloro-8-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H6Cl2N2O/c1-4-2-3-5(10)6-7(4)12-9(11)13-8(6)14/h2-3H,1H3,(H,12,13,14) |
InChI Key |
KQNVULDTSXZRSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=O)NC(=N2)Cl |
Origin of Product |
United States |
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